Titan yellow

Übersicht

Beschreibung

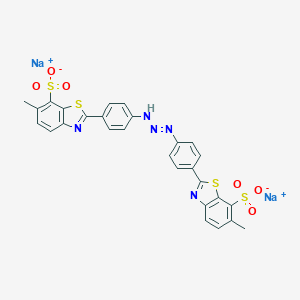

Titan Yellow, also known as Thiazole Yellow G, Clayton Yellow, C.I. 19540, or C.I. Direct Yellow 9, is a compound with the formula C28H19N5Na2O6S4 . It is a triazene dye used as a stain and fluorescent indicator in microscopy . It is also used for the colorimetric indication of various compounds and serves as an acid-base indicator . As an acid-base indicator, it changes color from yellow to red between pH 12 and pH 13 .

Synthesis Analysis

Titan Yellow has been synthesized using ZnO nanorods (ZNRs) derived from Calotropis gigantea, a plant rich in flavonoids and alkaloids . The synthesized ZNRs were characterized using XRD, FESEM–EDS, and HRTEM-SAED . The XRD results confirmed the formation of wurtzite ZnO .Molecular Structure Analysis

The molecular structure of Titan Yellow is represented by the formula C28H19N5Na2O6S4 . The compound has a molar mass of 695.720 g/mol . The InChI key for Titan Yellow is CZIRZNRQHFVCDZ-UHFFFAOYSA-L .Chemical Reactions Analysis

Titan Yellow has been used in photocatalytic degradation experiments . The ZNRs exhibited 95% dye degradation for 10 ppm TY dye concentration in the presence of 60 mg of the ZNRs catalyst at pH 8 for 60 min UV irradiation .Physical And Chemical Properties Analysis

Titan Yellow is a rust powder with a molecular weight of 695.73 . It has an absorbance peak at 403 nm . The compound has a solubility of 29 g/L at 20 °C .Wissenschaftliche Forschungsanwendungen

Titan Yellow: A Versatile Tool in Scientific Research

Photocatalytic Degradation: Titan Yellow has been utilized as a photocatalyst in the degradation of dyes. For instance, ZnO nanorods synthesized using plant extracts have been applied to degrade Titan Yellow dye effectively .

Dye Removal in Water Treatment: In water treatment, Titan Yellow has been used in conjunction with chitosan and hydroxyapatite nanocomposites for the simultaneous removal of dyes from aqueous solutions .

Biological Staining and Fluorescent Indicator: As a biological stain, Titan Yellow is used in microscopy to highlight structures in biological tissues. It also serves as a fluorescent indicator for the photocatalytic transformation of azo dyes .

Analytical Reagent: Titan Yellow is employed as an analytical reagent due to its colorimetric indication properties for various compounds and as an acid-base indicator .

Dyeing Textiles: The dye is used for coloring cotton, viscose rayon, and natural silk, providing vibrant hues and shades .

Metal Ion Binding Studies: It has been used as a metal ion binding marker in electron microscopy studies, particularly for labeling amyloid-dye complexes .

Crystal Growth and Doping: Titan Yellow dye has been involved in the synthesis and doping of crystals, influencing their morphological, structural, optical, and electrical properties without altering their phase or structure .

Wirkmechanismus

Target of Action

Titan Yellow, also known as Thiazole Yellow G, Clayton Yellow, or C.I. 19540 , is primarily used as a stain and fluorescent indicator in microscopy . It targets various compounds for colorimetric indication and serves as an acid-base indicator . As an acid-base indicator, it changes color from yellow to red between pH 12 and pH 13 .

Mode of Action

The mode of action of Titan Yellow is based on its ability to change color in response to changes in pH. This property makes it a useful tool in various scientific and industrial applications where pH indication is required .

Biochemical Pathways

It’s known that the compound’s color change property is utilized in various biochemical assays and microscopy techniques .

Pharmacokinetics

It’s known that the compound is used in aqueous solutions in both single and binary batch systems .

Result of Action

The primary result of Titan Yellow’s action is the color change it undergoes in response to changes in pH. This color change can be used to indicate the presence of certain compounds or to measure pH levels .

Action Environment

The action of Titan Yellow can be influenced by various environmental factors. For instance, the compound’s color change property is pH-dependent, meaning that changes in environmental pH can affect its action . Additionally, the compound’s effectiveness in dye removal processes can be influenced by factors such as sorbent mass, contact time, pH, and initial concentration of dyes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

disodium;6-methyl-2-[4-[2-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]iminohydrazinyl]phenyl]-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N5O6S4.2Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-33-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;;/h3-14H,1-2H3,(H,31,32)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIRZNRQHFVCDZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N5Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062005 | |

| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown solid; [Merck Index] | |

| Record name | Clayton Yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Titan yellow | |

CAS RN |

1829-00-1 | |

| Record name | Thiazol Yellow G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-(1-triazene-1,3-diyldi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOL YELLOW G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4T724PIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

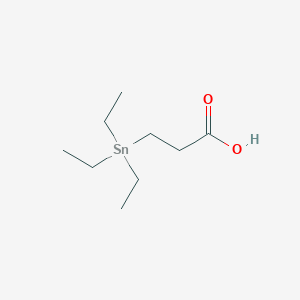

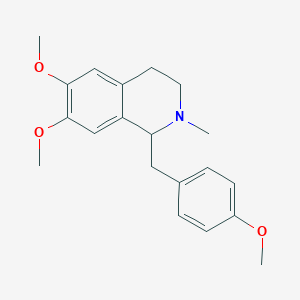

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Titan Yellow forms a colored complex with magnesium ions in alkaline solutions. This interaction is the basis for its use as a colorimetric reagent for magnesium determination. [, , ]

ANone: While the provided research papers don't explicitly state the molecular formula and weight of Titan Yellow, they do highlight that commercial preparations are complex mixtures. [, ] The magnesium-reactive component's structure has been elucidated, with sodium sulfonate groups at the 7-position of each benzothiazole ring. []

ANone: Researchers use various techniques to characterize Titan Yellow, including UV-Vis spectrophotometry, fluorescence spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and X-ray diffraction (XRD). [, , , , ]

ANone: The stability of Titan Yellow is pH-dependent. Studies indicate that it exhibits strong adsorption capability in pH ranges lower than 9, but its adsorption capacity weakens at higher pH values. []

ANone: While the provided research focuses on Titan Yellow's application as an indicator and adsorbent, one study suggests potential catalytic activity. [] Hematite iron oxide nanowalls synthesized using a solvent-assisted hydrothermal process, incorporating Titan Yellow, exhibited catalytic activity in degrading Titan Yellow itself in an aqueous solution. This activity is attributed to the larger surface area provided by the nanowalls. []

ANone: The provided research papers primarily focus on experimental investigations of Titan Yellow. There is no mention of computational chemistry studies or QSAR model development.

ANone: The provided research does not delve into the specific structure-activity relationship of Titan Yellow or its derivatives.

ANone: Adding stabilizing agents like starch and sucrose to Titan Yellow solutions enhances the stability of the colored complex formed with magnesium, making the measurement more reliable. []

ANone: The provided research predominantly focuses on the scientific aspects of Titan Yellow and does not discuss SHE regulations.

ANone: The provided research does not address the pharmacokinetics or pharmacodynamics of Titan Yellow.

ANone: The provided research does not contain information on the in vitro or in vivo efficacy of Titan Yellow.

ANone: The research papers provided do not cover resistance mechanisms or cross-resistance related to Titan Yellow.

ANone: The provided research does not explore the use of Titan Yellow in biomarker research or diagnostics.

ANone: Titan Yellow is primarily used as a colorimetric reagent for the determination of magnesium in various matrices, including serum, soil extracts, and rocks. [, , , , ]

ANone: Yes, alternative methods for magnesium determination include atomic absorption spectrophotometry and other colorimetric methods using dyes like Congo Red. [, ]

ANone: Titan Yellow is an organic dye, and its release into the environment can cause water pollution. [, , , , ] Several studies focus on removing Titan Yellow from wastewater using various adsorbents, highlighting its potential environmental impact.

ANone: Yes, research demonstrates the successful degradation of Titan Yellow using photocatalysis. Metal oxide nanoparticles, such as zinc oxide/silver embedded with iron oxide nanoparticles and cobalt oxide nanoparticles, have shown promising results in degrading Titan Yellow under visible light irradiation. [, ]

ANone: The provided research papers do not provide specific details on the dissolution rate or solubility of Titan Yellow in various media.

ANone: While the research mentions the use of various analytical techniques, it doesn't elaborate on the validation parameters like accuracy, precision, or specificity for these methods.

ANone: The research papers primarily focus on the scientific principles and experimental findings related to Titan Yellow. There is no mention of specific quality control or assurance measures.

ANone: The provided research does not offer information on the immunogenicity or immunological responses associated with Titan Yellow.

ANone: The research papers do not discuss drug-transporter interactions related to Titan Yellow.

ANone: The research papers do not provide information about the potential of Titan Yellow to induce or inhibit drug-metabolizing enzymes.

ANone: Although not directly addressed, the use of Titan Yellow in biodegradable coronary stents, specifically to stain magnesium and its degradation products within vessel walls, suggests its biocompatibility and potential biodegradability. []

ANone: Yes, researchers are exploring various alternative adsorbents for removing dyes like Titan Yellow from wastewater. These alternatives include modified rice husk char, kahwa tea carbon, maghemite nanoparticles, and cellulose-based materials. [, , , , ]

ANone: The research papers do not discuss specific strategies for recycling or waste management of Titan Yellow.

ANone: The research highlights the use of standard laboratory equipment and analytical techniques, suggesting the availability of necessary infrastructure and resources for studying Titan Yellow.

ANone: The research papers primarily focus on recent findings and do not provide a detailed historical context for Titan Yellow research.

ANone: Titan Yellow finds applications across various disciplines. In analytical chemistry, it serves as a reagent for magnesium determination. [, , , , ] In materials science, it's used in the development of dye-sensitized solar cells. [] Furthermore, its use in staining biodegradable coronary stents highlights its application in biomedical research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)